molecular formula C12H15N3 B12833101 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine

Cat. No.: B12833101
M. Wt: 201.27 g/mol
InChI Key: GBCRAPOQBDMMIS-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine typically involves the condensation of appropriate imidazole and pyridine derivatives under controlled conditions. One common method involves the reaction of 1,2-dimethylimidazole with 3,5-dimethylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)-3,5-dimethylpyridine

InChI

InChI=1S/C12H15N3/c1-8-5-9(2)12(14-6-8)11-7-13-10(3)15(11)4/h5-7H,1-4H3

InChI Key

GBCRAPOQBDMMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=CN=C(N2C)C)C

Origin of Product

United States

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